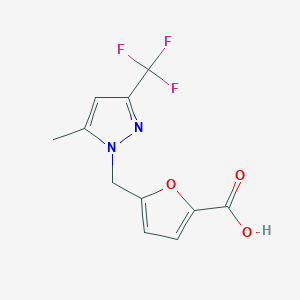

5-(5-Methyl-3-trifluoromethyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid

描述

This compound (molecular formula C₁₁H₉F₃N₂O₃, CAS MDL: MFCD02055859) features a furan-2-carboxylic acid core linked via a methylene bridge to a pyrazole ring substituted with a methyl group at position 5 and a trifluoromethyl group at position 3. It is categorized as a pharmaceutical intermediate with applications in medicinal chemistry, particularly in the development of bioactive molecules . Its structural uniqueness lies in the combination of fluorine-rich substituents and the carboxylic acid moiety, which influence solubility, stability, and receptor-binding properties.

属性

IUPAC Name |

5-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O3/c1-6-4-9(11(12,13)14)15-16(6)5-7-2-3-8(19-7)10(17)18/h2-4H,5H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOQLZZLEMCUSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=C(O2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-3-trifluoromethyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of 5-methyl-3-trifluoromethyl-pyrazole, which is then alkylated with a suitable furan derivative

Preparation of 5-Methyl-3-trifluoromethyl-pyrazole: This can be achieved by reacting 3-methyl-1H-pyrazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate.

Alkylation: The pyrazole derivative is then alkylated with a furan derivative, such as 2-furylmethyl bromide, under basic conditions.

Introduction of Carboxylic Acid Group: The final step involves oxidation of the furan ring or direct carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

化学反应分析

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The trifluoromethyl group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized furan derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Substituted pyrazole derivatives.

科学研究应用

Chemistry

In chemistry, 5-(5-Methyl-3-trifluoromethyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of 5-(5-Methyl-3-trifluoromethyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole and furan rings may participate in hydrogen bonding or π-π interactions with biological macromolecules, influencing their activity.

相似化合物的比较

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with similar derivatives:

Physicochemical and Thermodynamic Properties

- Solubility: The trifluoromethyl group in the target compound reduces aqueous solubility compared to non-fluorinated analogs like 5-(2-furyl)-1-methylpyrazole-3-carboxylic acid . However, the carboxylic acid group mitigates this by enabling salt formation in basic media.

- Thermodynamic Stability : Nitrophenyl-furan-2-carboxylic acid isomers () exhibit lower solubility in propan-2-ol compared to the target compound, likely due to steric hindrance from nitro groups .

生物活性

5-(5-Methyl-3-trifluoromethyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid, a compound with significant potential in medicinal chemistry, is characterized by its unique structure that combines a pyrazole ring with a furan moiety. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H9F3N2O3. Its structure includes a trifluoromethyl group, which enhances lipophilicity and may influence its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the pyrazole ring suggests potential activity in modulating signaling pathways involved in inflammation and cancer.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance:

- Cell Line Studies : Research has shown that related pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. Notably, derivatives have demonstrated IC50 values indicating significant growth inhibition (e.g., IC50 = 3.79 µM against MCF7 cells) .

- Mechanistic Insights : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various biochemical pathways .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This suggests that this compound may also possess similar activities.

Case Studies

| Study | Cell Line | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study 1 | MCF7 | 3.79 | Growth inhibition |

| Study 2 | HepG2 | 26 | Cytotoxicity |

| Study 3 | A549 | 42.30 | Apoptosis induction |

In Vivo Studies

While much of the research has focused on in vitro studies, preliminary in vivo studies are necessary to validate the therapeutic potential of this compound. Animal models may provide insights into pharmacokinetics and toxicity profiles.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity. Exploring derivatives can lead to compounds with improved efficacy and selectivity.

常见问题

Q. What are the established synthetic routes for 5-(5-methyl-3-trifluoromethyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid?

The compound can be synthesized via alkylation or coupling reactions involving furan-2-carboxylic acid derivatives and substituted pyrazole intermediates. A common approach involves reacting 5-methyl-3-trifluoromethyl-1H-pyrazole with a furan-2-carboxylic acid derivative bearing a methylene linker. For example, the pyrazole moiety may be introduced through nucleophilic substitution or palladium-catalyzed cross-coupling under inert conditions . Key steps include:

Q. How is the compound structurally characterized in academic research?

X-ray crystallography using programs like SHELX and visualization tools like ORTEP-3 are standard for confirming the molecular structure. Key characterization data include:

- ¹H/¹³C NMR : Signals for the trifluoromethyl group (δ ~120-125 ppm in ¹³C) and furan protons (δ ~6.5-7.5 ppm in ¹H) .

- FTIR : Stretching vibrations for carboxylic acid (1700-1725 cm⁻¹) and C-F bonds (1100-1250 cm⁻¹) .

- Mass Spectrometry : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₂H₁₀F₃N₂O₃: 287.06) .

Advanced Research Questions

Q. What analytical challenges arise in resolving structural ambiguities of this compound?

The trifluoromethyl and pyrazole groups introduce steric and electronic complexities, leading to challenges in:

- Crystallographic Refinement : SHELXL is often used to model disorder in the trifluoromethyl group.

- Dynamic NMR Analysis : Conformational flexibility of the methylene linker may require variable-temperature NMR to resolve overlapping signals .

- Regiochemical Purity : LC-MS or chiral HPLC is critical to distinguish between regioisomers formed during synthesis .

Q. How do structural modifications influence the compound’s biological activity?

Comparative studies with analogs (e.g., 5-(3,5-dimethyl-isoxazol-4-ylmethyl)-furan-2-carboxylic acid ) reveal:

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving bioavailability .

- Pyrazole Substitution : Replacing trifluoromethyl with methyl groups reduces analgesic efficacy, as observed in related pyrazole derivatives .

- Furan vs. Benzene Rings : Furan-based derivatives show higher solubility but lower binding affinity to target enzymes compared to benzofuran analogs .

Q. What contradictions exist in reported synthetic yields, and how are they addressed?

Discrepancies in yields (e.g., 60-85% vs. 40-70% ) arise from:

- Reaction Scale : Small-scale reactions often report higher yields due to optimized mixing and temperature control.

- Purification Methods : Recrystallization vs. chromatography impacts recovery rates .

- Catalyst Choice : Palladium catalysts (e.g., Pd(OAc)₂) improve efficiency in coupling steps but require strict inert conditions .

Methodological Guidance

Q. What protocols optimize the compound’s stability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。